molecular formula C17H16ClN5OS B5656103 N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5656103
M. Wt: 373.9 g/mol
InChI Key: NSFDRIYNSSCPDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, where carbodiimide condensation is a common method for preparing acetamide derivatives. For example, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, demonstrating a convenient and fast method for compound synthesis (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide compounds is often analyzed using crystallography. For instance, studies have shown specific orientations of the chlorophenyl ring relative to other components of the molecule, highlighting the spatial arrangement and potential for intermolecular interactions. Such structural details are crucial for understanding the compound's reactivity and interaction with other molecules (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can be varied, including cyclization, condensation, and substitution reactions. These reactions often lead to the formation of novel compounds with distinct chemical properties. The intermolecular interactions, such as hydrogen bonding, significantly influence the compound's stability and reactivity (Boechat et al., 2011).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for the compound's application in synthesis and formulation. These properties are determined through various analytical techniques, including X-ray crystallography, which provides insights into the compound's solid-state structure and stability (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity or basicity (pKa values), and the presence of functional groups, define the compound's behavior in chemical reactions and its potential applications. For example, the pKa values of similar compounds have been determined to understand their protonation states under different pH conditions, which is crucial for their chemical stability and reactivity (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-3-8-15(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDRIYNSSCPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

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